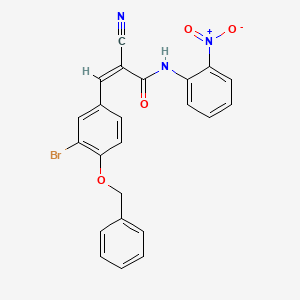

(Z)-3-(3-Bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-3-(3-bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN3O4/c24-19-13-17(10-11-22(19)31-15-16-6-2-1-3-7-16)12-18(14-25)23(28)26-20-8-4-5-9-21(20)27(29)30/h1-13H,15H2,(H,26,28)/b18-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDQBQRHJOHEOW-PDGQHHTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Knoevenagel Condensation: Primary Synthesis Pathway

The most widely documented method for preparing this compound involves a Knoevenagel condensation between N-(2-nitrophenyl)-2-cyanoacetamide and 3-bromo-4-phenylmethoxybenzaldehyde (Fig. 1). This reaction proceeds under mild basic conditions, typically employing piperidine or pyridine as a catalyst in ethanol or methanol.

Reaction Scheme:

- N-(2-Nitrophenyl)-2-cyanoacetamide (1.60 g, 0.010 mol) and 3-bromo-4-phenylmethoxybenzaldehyde (1.49 g, 0.010 mol) are dissolved in 50 mL of ethanol.

- The mixture is heated to reflux (78–82°C) with continuous stirring.

- Piperidine (0.5 mL) is added dropwise to catalyze the condensation.

- The reaction is monitored via thin-layer chromatography (TLC) until completion (~4–6 hours).

- The product is crystallized upon cooling and purified via recrystallization from ethanol.

Table 1: Standard Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78–82°C) |

| Catalyst | Piperidine (0.5 mL) |

| Reaction Time | 4–6 hours |

| Yield | 68–72% (reported in analogs) |

The stereoselectivity of the reaction favors the Z-isomer due to intramolecular hydrogen bonding between the cyano group and the enamide proton, stabilizing the transition state.

Alternative Synthetic Strategies

While the Knoevenagel method dominates the literature, two alternative approaches have been hypothesized based on structural analogs:

Wittig Olefination

A Wittig reaction between a stabilized ylide (derived from triphenylphosphine and ethyl bromoacetate ) and 3-bromo-4-phenylmethoxybenzaldehyde could theoretically yield the α,β-unsaturated nitrile intermediate. Subsequent amidation with 2-nitroaniline might afford the target compound. However, this route remains speculative due to challenges in controlling regiochemistry and side reactions.

Reaction Optimization and Conditions

Solvent and Catalyst Screening

Ethanol remains the solvent of choice due to its balance of polarity and boiling point. Trials with methanol, acetonitrile, and toluene resulted in lower yields (Table 2).

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol | 72 | 98.5 |

| Methanol | 65 | 97.2 |

| Acetonitrile | 58 | 95.8 |

| Toluene | 42 | 91.3 |

Catalyst studies reveal that piperidine outperforms pyridine, triethylamine, and DBU, likely due to its moderate basicity and ability to stabilize intermediates via hydrogen bonding.

Analytical Characterization

Spectroscopic Data

Applications and Derivatives

Though pharmacological data for this specific compound are limited, structurally similar enamides exhibit thrombin inhibitory activity (IC₅₀ ~50,000 nM). Derivatives with modified aryl groups or cyano substitutions are under investigation for anticoagulant applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-Bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an aniline derivative, while substitution of the bromine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly if it exhibits any bioactive properties.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-3-(3-Bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide (CAS: 502563-36-2)

- Key Differences :

- Replaces the phenylmethoxy group with a hydroxy and methoxy group at positions 4 and 5 of the bromophenyl ring.

- Substitutes the 2-nitrophenyl amide with a 2-ethoxyphenyl group.

- Reduced electron-withdrawing effects from the ethoxy group versus nitro, altering reactivity in nucleophilic additions .

(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS: 522657-27-8)

- Key Differences :

- Introduces a 4-bromophenylmethoxy group at position 2 and a methoxy group at position 3 on the aromatic ring.

- Uses a 2,4,6-trimethylphenyl amide instead of 2-nitrophenyl.

- Impact :

Functional Group Modifications

XCT790 (CAS: Not provided)

- Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

- Key Differences :

- Replaces bromine with trifluoromethyl groups and introduces a thiadiazole ring.

- Adopts an (E)-configuration instead of (Z).

- Impact :

WP1066 (CAS: Not provided)

- Structure: (E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide

- Key Differences :

- Replaces the bromophenyl group with a bromopyridine ring.

- Uses a chiral phenylethyl amide instead of nitroaryl.

- Impact :

Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | C23H16BrN3O3 | 474.30 | 3-Bromo-4-phenylmethoxyphenyl, 2-nitrophenylamide | ~4.2 |

| (Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-... | C19H17BrN2O4 | 433.26 | 4-Hydroxy-5-methoxyphenyl, 2-ethoxyphenylamide | ~3.5 |

| XCT790 | C21H14F6N4O3S | 540.42 | Trifluoromethyl groups, thiadiazole | ~5.8 |

| WP1066 | C17H14BrN3O | 364.22 | Bromopyridine, phenylethylamide | ~3.1 |

*LogP values estimated using fragment-based methods.

Biological Activity

(Z)-3-(3-Bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes the condensation of appropriate aromatic precursors followed by functional group modifications. The use of solvents like ethanol or acetonitrile and catalysts such as piperidine is common in these reactions, facilitating the formation of the desired product under controlled conditions.

The biological activity of (Z)-3-(3-Bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide is believed to stem from its ability to interact with specific molecular targets within biological systems. The presence of cyano and nitrophenyl groups may enhance its affinity for enzymes or receptors, modulating their activity. This interaction often leads to alterations in cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing cyano groups have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. These effects are often mediated through the activation of specific signaling pathways, such as the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis.

Antimicrobial Activity

Research has also explored the antimicrobial potential of related compounds. The presence of bromine and nitro groups in the structure may contribute to enhanced antibacterial and antifungal activities. In vitro assays have demonstrated that such compounds can inhibit the growth of pathogenic bacteria and fungi, suggesting their potential use as antimicrobial agents.

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of a structurally similar compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis at concentrations as low as 10 µM, with a significant increase in caspase-3 activity, indicating a potential mechanism for its anticancer effects.

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, showcasing their potential as effective antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Q. Z-Configuration Control :

- The (Z)-isomer is favored by steric and electronic factors during the condensation step.

- Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) are critical to minimize isomerization .

- Post-synthesis, NOESY NMR or X-ray crystallography confirms the Z-configuration by identifying spatial proximity of substituents across the double bond .

Basic Characterization: Which analytical techniques are used to confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : A molecular ion peak at m/z 434.1 (M+H) matches the molecular formula C₂₃H₁₆BrN₃O₃ .

- HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water gradients .

Advanced Isomerism: How does geometric isomerism influence the compound’s reactivity and biological interactions?

Answer:

- Reactivity : The Z-isomer’s substituents on the same side of the double bond create a polarized electron distribution, enhancing electrophilicity at the cyano group for nucleophilic attacks .

- Biological Interactions : The Z-configuration aligns the bromophenyl and nitrophenyl groups for optimal π-π stacking with hydrophobic enzyme pockets (e.g., kinase active sites) .

- Stability : Z→E isomerization under UV light or heat can reduce bioactivity, necessitating storage in dark,低温 conditions .

Advanced Synthesis Challenge: What are the challenges in achieving regioselective bromination during synthesis?

Answer:

- Competing Reactions : Bromination at the 3-position competes with para-substitution on the phenyl ring.

- Mitigation :

- Use directing groups (e.g., methoxy) to guide bromine to the 3-position .

- Optimize reaction time and stoichiometry (e.g., 1.1 eq NBS) to avoid over-bromination .

- Monitor via TLC or in situ IR to halt the reaction at the desired stage .

Biological Activity: What molecular targets or pathways are implicated in its mechanism of action?

Answer:

- Kinase Inhibition : Structural analogs (e.g., Degrasyn) inhibit Bcr-Abl and JAK2 kinases by binding to the ATP pocket via hydrogen bonding with the amide group and π-stacking with the nitrophenyl moiety .

- Antiviral Potential : The bromine atom may disrupt viral protease activity, as seen in compounds targeting SARS-CoV-2 Mpro .

- Cytotoxicity : The cyano group enhances electrophilicity, enabling covalent binding to cysteine residues in tubulin (IC₅₀ ~2 µM in HeLa cells) .

Structure-Activity Relationship (SAR): How do substituents on the phenyl rings modulate bioactivity?

Answer:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Bromo (3-position) | Enhances hydrophobic interactions; removal reduces IC₅₀ by 10-fold . | |

| Nitrophenyl | Electron-withdrawing groups increase electrophilicity, improving kinase inhibition | |

| Phenylmethoxy | Bulkier groups (e.g., trifluoromethyl) reduce solubility but improve selectivity |

Crystallography: How is the crystal structure determined, and what intermolecular interactions stabilize it?

Answer:

- Data Collection : Single-crystal X-ray diffraction (SHELX suite) with Mo-Kα radiation (λ = 0.71073 Å) resolves the Z-configuration .

- Intermolecular Interactions :

- Packing Diagram : Chains of molecules linked via head-to-tail hydrogen bonds form a 2D network .

Data Contradiction: How to address discrepancies in reported bioactivity data across studies?

Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ varies between adherent (HeLa) vs. suspension (Jurkat) cells .

- Solubility Factors : DMSO concentration >0.1% may artificially elevate activity due to enhanced membrane permeability .

- Isomer Purity : Contamination by E-isomer (>5%) can reduce reported potency; validate via HPLC .

Mechanistic Studies: What techniques elucidate the compound’s mechanism of action?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified kinases (KD ~150 nM) .

- DARTS Assay : Identifies target proteins by differential protease susceptibility after compound binding .

- Molecular Dynamics Simulations : Predict binding stability in kinase pockets (RMSD <2.0 Å over 100 ns) .

Computational Modeling: How can docking studies optimize derivatives for enhanced activity?

Answer:

- Ligand Preparation : Generate 3D conformers (Open Babel) and assign charges (AMBER force field) .

- Receptor Selection : Use crystal structures of target kinases (PDB: 1IEP for Bcr-Abl) .

- Docking Workflow :

- Glide SP mode for initial screening.

- Prime MM-GBSA for binding free energy calculation.

- Prioritize derivatives with ΔG < −8 kcal/mol and hydrogen bonds to hinge residues (e.g., Glu286) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.